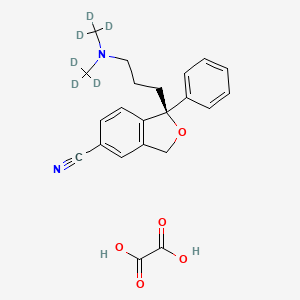
(S)-Desfluoro Citalopram-d6 (oxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Desfluoro Citalopram-d6 (oxalate) is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Citalopram and its analogs. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desfluoro Citalopram-d6 (oxalate) involves several steps, starting with the preparation of the deuterium-labeled precursor. The key steps include:
Deuterium Labeling: Introduction of deuterium atoms into the precursor molecule.
Formation of the Benzofuran Ring: Cyclization reactions to form the benzofuran ring structure.
Substitution Reactions: Introduction of the amino group and other functional groups.
Oxalate Formation: Conversion of the final product into its oxalate salt form for stability and solubility.
Industrial Production Methods
Industrial production of (S)-Desfluoro Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Desfluoro Citalopram-d6 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized metabolites.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted analogs with different functional groups.
Applications De Recherche Scientifique
(S)-Desfluoro Citalopram-d6 (oxalate) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating the metabolic pathways and interactions with biological molecules.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Citalopram and its analogs.
Industry: Developing new antidepressant drugs and improving existing formulations.
Mécanisme D'action
(S)-Desfluoro Citalopram-d6 (oxalate) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
Escitalopram: The S-enantiomer of Citalopram, with higher potency and selectivity.
Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties.
Uniqueness
(S)-Desfluoro Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, providing insights into the metabolism and action of Citalopram and its analogs.
Propriétés
Formule moléculaire |
C22H24N2O5 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
Clé InChI |
MCSDUGFBIQIOCC-RURDCJKXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















